molecular formula C15H15N5O B10962812 N-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10962812
M. Wt: 281.31 g/mol
InChI Key: JYVAWQSXMCZRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known by its chemical formula C13H12N6O, is a heterocyclic compound with an intriguing structure. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-aminobenzonitrile with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base can yield the desired pyrazolo[1,5-a]pyrimidine scaffold. Subsequent carboxylation provides the final compound.

Reaction Conditions:: The cyclization step typically occurs under reflux conditions using a suitable solvent (e.g., DMF or DMSO) and a base (such as potassium carbonate or sodium hydride). The carboxylation step involves the addition of carbon dioxide (CO2) under elevated temperature and pressure.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification steps, and scalability considerations are crucial for efficient production.

Chemical Reactions Analysis

Reactivity:: N-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction processes may yield reduced forms of the compound.

    Substitution: Substituents on the aromatic ring can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) facilitate reduction reactions.

    Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) can be employed for substitution reactions.

Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed studies are needed to identify the major reaction products.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide finds applications in:

Mechanism of Action

The precise mechanism by which N-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects remains an active area of investigation. It likely involves interactions with molecular targets and signaling pathways within cells.

Comparison with Similar Compounds

While there are no direct analogs with identical structures, compounds featuring similar pyrazolo[1,5-a]pyrimidine scaffolds have been studied . Noteworthily, the compound’s thermal stability and density distinguish it from related molecules.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H15N5O/c1-19(2)12-6-4-11(5-7-12)17-15(21)13-10-14-16-8-3-9-20(14)18-13/h3-10H,1-2H3,(H,17,21)

InChI Key

JYVAWQSXMCZRBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=NN3C=CC=NC3=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.